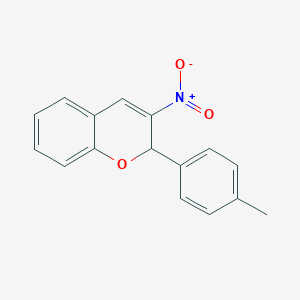

2-(4-methylphenyl)-3-nitro-2H-chromene

説明

2-(4-methylphenyl)-3-nitro-2H-chromene is a heterocyclic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-3-nitro-2H-chromene typically involves a multi-step process. One common method includes the following steps:

Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 2-nitrophenol.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate this compound.

Cyclization: The intermediate is then subjected to cyclization under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

化学反応の分析

Types of Reactions

2-(4-methylphenyl)-3-nitro-2H-chromene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding quinones.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Potassium permanganate in acidic medium.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products Formed

Reduction: 2-(4-methylphenyl)-3-amino-2H-chromene.

Oxidation: Corresponding quinones.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Biological Activities

Anticancer Properties

Research indicates that derivatives of 3-nitro-2H-chromenes exhibit significant anticancer activities. For instance, compounds like S14161 have been identified as potent phosphoinositide 3-kinase inhibitors, showing effectiveness against leukemia and myeloma cells . These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival.

Anti-inflammatory Effects

The anti-inflammatory properties of chromene derivatives have been documented, with studies showing that they can inhibit the production of pro-inflammatory cytokines such as TNF-α. This suggests their potential use in treating inflammatory diseases . Furthermore, certain 3-nitrochromenes have shown promise in reducing inflammation in models of chronic inflammatory diseases.

Neuroprotective Effects

Chromene derivatives also demonstrate neuroprotective effects, making them candidates for treating neurodegenerative disorders. Their ability to cross the blood-brain barrier and modulate neuroinflammatory processes is of particular interest .

Synthetic Utility

Versatile Building Blocks

The synthetic utility of 2-(4-methylphenyl)-3-nitro-2H-chromene lies in its reactivity due to the nitro group. This allows for various chemical transformations, making it a valuable intermediate in organic synthesis. For example, it can participate in Michael additions, cycloadditions, and nucleophilic substitutions .

Catalytic Reactions

The compound can be synthesized using various catalytic methods, including metal-catalyzed reactions and organocatalysis. These methods facilitate the formation of complex structures from simpler precursors, highlighting the compound's role as a key building block in synthetic organic chemistry .

Therapeutic Potential

Drug Development

The promising biological activities of this compound derivatives have spurred interest in their development as therapeutic agents. Ongoing research focuses on optimizing their pharmacological properties to enhance efficacy and reduce side effects .

Pharmacological Studies

Studies have demonstrated that modifications to the chromene structure can significantly affect its biological activity. For instance, substituents on the aromatic ring can enhance lipophilicity and metabolic stability, leading to improved pharmacokinetic profiles .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-(4-methylphenyl)-3-nitro-2H-chromene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chromene core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

類似化合物との比較

Similar Compounds

2-(4-methylphenyl)-3-nitro-2H-indole: Similar structure but with an indole core.

2-(4-methylphenyl)-3-nitro-2H-pyrrole: Similar structure but with a pyrrole core.

2-(4-methylphenyl)-3-nitro-2H-thiophene: Similar structure but with a thiophene core.

Uniqueness

2-(4-methylphenyl)-3-nitro-2H-chromene is unique due to its chromene core, which imparts distinct chemical and biological properties

生物活性

2-(4-Methylphenyl)-3-nitro-2H-chromene, a derivative of the chromene family, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a nitro group and a methylphenyl substituent, contributing to its potential pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chromene backbone with a methyl group on the para position of the phenyl ring and a nitro group at the 3-position, which plays a crucial role in its biological activity.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. Studies indicate that compounds within the chromene class can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound interacts with tubulin, inhibiting its polymerization, which leads to G2/M cell cycle arrest and subsequent apoptosis in cancer cells .

- Case Studies : In vitro studies have demonstrated cytotoxic effects against various human tumor cell lines, with IC50 values indicating potent activity (e.g., IC50 values ranging from 12 to 45 nM) for certain derivatives .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Spectrum of Activity : It has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

- Comparative Studies : When compared to other known antimicrobial agents, this compound demonstrated comparable or superior activity against specific pathogens, highlighting its potential as a lead compound in drug development .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has been reported to possess several other biological activities:

- Antioxidant Properties : The presence of the nitro group may contribute to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is heavily influenced by their structural components. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Nitro Group | Enhances anticancer and antimicrobial potency |

| Methyl Group | Modulates lipophilicity and metabolic stability |

| Substituted Phenyl Ring | Influences selectivity towards specific targets |

Understanding these relationships is crucial for the design of more potent analogs.

特性

IUPAC Name |

2-(4-methylphenyl)-3-nitro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-11-6-8-12(9-7-11)16-14(17(18)19)10-13-4-2-3-5-15(13)20-16/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKYMPPBOCVXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369721 | |

| Record name | 2-(4-methylphenyl)-3-nitro-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86628-44-6 | |

| Record name | 2-(4-methylphenyl)-3-nitro-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。